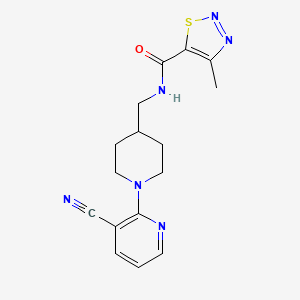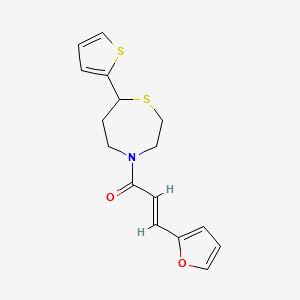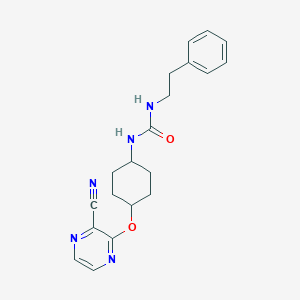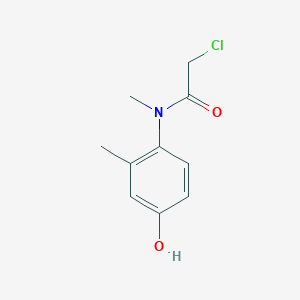![molecular formula C24H23N5O2 B2839602 5-[2-(3,4-二氢-2H-喹啉-1-基)-2-氧代乙基]-1-(2,3-二甲基苯基)吡唑并[3,4-d]嘧啶-4-酮 CAS No. 887458-49-3](/img/structure/B2839602.png)
5-[2-(3,4-二氢-2H-喹啉-1-基)-2-氧代乙基]-1-(2,3-二甲基苯基)吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines, pyrazoles, and pyrimidines are all important classes of heterocyclic compounds. Quinolines are aromatic compounds that contain two nitrogen atoms and are often used in the synthesis of pharmaceuticals and dyes . Pyrazoles contain two adjacent nitrogen atoms in a five-membered ring and have been found to possess various biological activities . Pyrimidines are six-membered rings with two nitrogen atoms and are most famously known for their presence in DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the pyrazole and pyrimidine rings. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound would likely exhibit aromaticity, given the presence of the quinoline and pyrimidine rings, which are aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .科学研究应用
Anti-Inflammatory Agents: Given its unique pyrazolo[3,4-d]pyrimidine scaffold, VU0491105-1 could be explored as a non-steroidal anti-inflammatory drug (NSAID). Researchers may investigate its anti-inflammatory properties, selectivity, and potential mechanisms of action.
Anticancer Agents: The compound’s structure suggests it might interact with cellular pathways relevant to cancer. Researchers could evaluate its cytotoxicity, selectivity against cancer cells, and potential as an anticancer agent.
Neurological Disorders: Considering the central nervous system (CNS)-related quinoline moiety, VU0491105-1 might have implications for neurological disorders. Investigations into its neuroprotective effects, receptor binding profiles, and blood-brain barrier permeability could be valuable.
Organic Synthesis and Catalysis
VU0491105-1 contains boronic ester functionality, which opens up synthetic possibilities:
Protodeboronation: Protodeboronation of alkyl boronic esters is not well-developed, but VU0491105-1 could serve as a substrate for this transformation. Researchers might explore catalytic protodeboronation using a radical approach .
Hydromethylation of Alkenes: The same radical-based protocol could enable formal anti-Markovnikov alkene hydromethylation using VU0491105-1. This transformation remains relatively unexplored and could have synthetic utility.
Polymorphism Studies
VU0491105-1’s polymorphism could be investigated, especially in comparison to its analogs. Understanding its crystal forms and potential cocrystal salt formation may have implications for drug formulation and stability .
Chemical Properties
VU0491105-1’s chemical properties, such as solubility, stability, and reactivity, warrant further exploration. These insights can guide its practical applications.
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange. Link
作用机制
未来方向
属性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-7-5-11-20(17(16)2)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-12-6-9-18-8-3-4-10-21(18)28/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSUMMIOZXJVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)



![(3,4-Dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2839539.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)
![3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2839541.png)